

Commercial Suppliers and Availability of Terbutryn-d5: A Technical Guide

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Compound of Interest

Compound Name: Terbutryn-d5

Cat. No.: B1409488

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Terbutryn-d5**, a deuterated analog of the herbicide Terbutryn. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, isotopically labeled compounds for quantitative analysis. **Terbutryn-d5** is primarily utilized as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis.

Commercial Availability and Quantitative Data

A range of chemical suppliers offer **Terbutryn-d5**, typically as a neat solid or in solution. The compound is available in various quantities to suit diverse research needs. Below is a summary of the key quantitative data and commercial suppliers.

Supplier	Catalog/ Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Enrichment	Chemical Purity	Available Formats
MedchemExpress	HY-B1991S	1219804-47-3	C ₁₀ H ₁₄ D ₅ N ₅ S	246.39	Not specified	Not specified	Solid
LGC Standards	DRE-C17320100	1219804-47-3	C ₁₀ ² H ₅ H ₁₄ N ₅ S	246.39	Not specified	Not specified	Neat
Qmx Laboratories	QX121328	1219804-47-3	C ₁₀ ² H ₅ H ₁₄ N ₅ S	246.39	Not specified	Not specified	Neat (0.01g)
CDN Isotopes	D-7108	1219804-47-3	Not specified	246.38	99 atom % D	Not specified	Solid (0.005g, 0.01g)
Sigma-Aldrich	32977	1219804-47-3	C ₁₀ D ₅ H ₁₄ N ₅ S	246.39	Not specified	Analytical Standard	Neat

Note: For the most current availability, pricing, and detailed specifications, please refer to the suppliers' websites. Some suppliers may require account creation to view this information.

Experimental Protocol: Quantitative Analysis of Terbutryn in Environmental Samples using Terbutryn-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the determination of Terbutryn in water samples using isotope dilution mass spectrometry with **Terbutryn-d5** as an internal standard. This method is adaptable for other matrices such as soil or biological tissues with appropriate modifications to the sample extraction procedure.

1. Materials and Reagents

- Terbutryn analytical standard
- **Terbutryn-d5** internal standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation

- Prepare stock solutions of Terbutryn and **Terbutryn-d5** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of Terbutryn by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water).
- Prepare a working internal standard solution of **Terbutryn-d5** at a fixed concentration (e.g., 1 µg/mL).
- Prepare calibration standards by spiking the working standard solutions with the internal standard solution to a final fixed concentration of **Terbutryn-d5**.

3. Sample Preparation (Water Sample)

- Filter the water sample through a 0.45 µm filter.
- Spike a known volume of the filtered water sample with the **Terbutryn-d5** internal standard solution.
- Condition an SPE cartridge by passing methanol followed by water.
- Load the spiked water sample onto the SPE cartridge.

- Wash the cartridge with water to remove interfering substances.
- Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

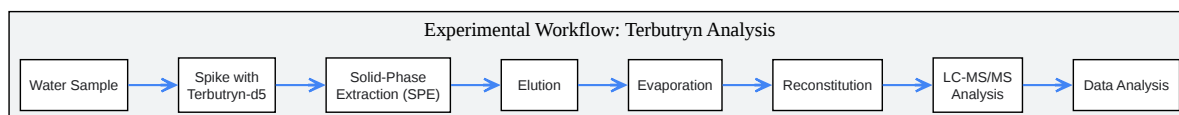
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate Terbutryn from matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Terbutryn and **Terbutryn-d5** (one for quantification and one for confirmation).

5. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of Terbutryn to the peak area of **Terbutryn-d5** against the concentration of Terbutryn in the calibration standards.
- Determine the concentration of Terbutryn in the samples by using the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

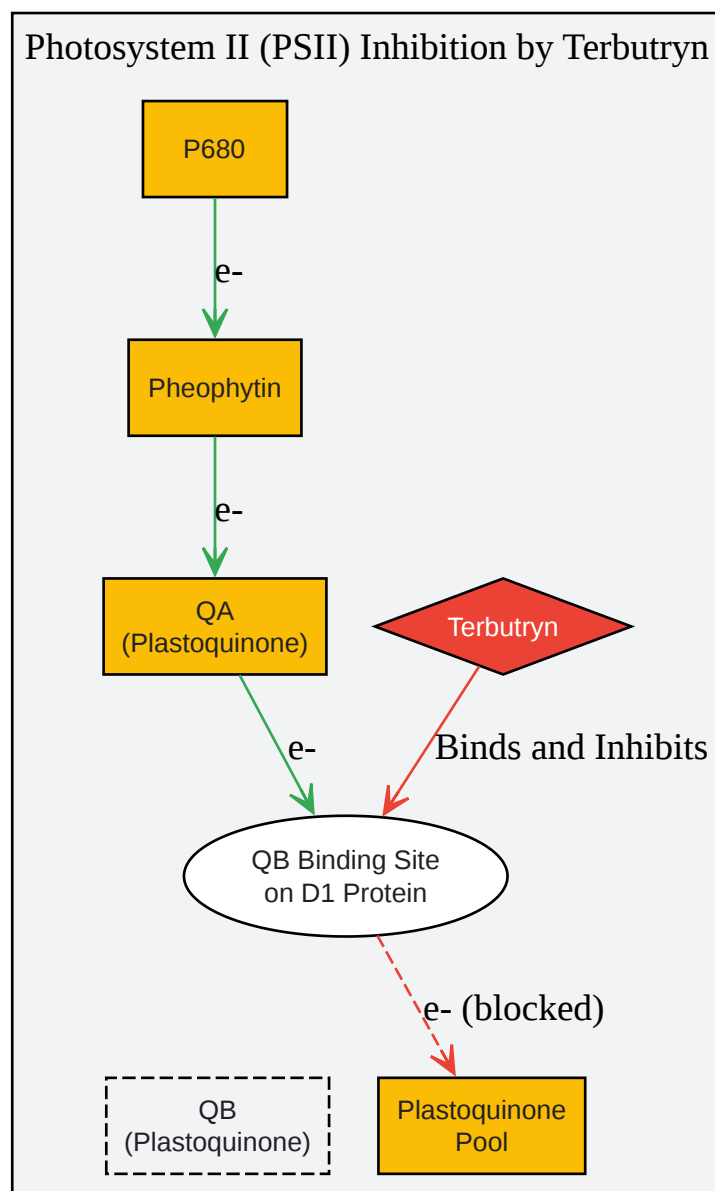
The primary mode of action of Terbutryn is the inhibition of photosynthesis by blocking the electron transport chain in Photosystem II (PSII).



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Caption: Workflow for the quantitative analysis of Terbutryn using an internal standard.

Terbutryn acts by binding to the D1 protein within the Photosystem II complex, thereby blocking the binding of plastoquinone (QB) and inhibiting electron flow.



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Caption: Inhibition of electron transport in Photosystem II by Terbutryn.

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